Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-
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Overview
Description
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- is a complex organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an indene moiety, with additional substituents such as dimethyl and phenyl groups. The molecular formula of this compound is C17H18, and it has a molecular weight of approximately 222.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts, such as palladium on carbon, can convert this compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-, which can be further utilized in different chemical applications .
Scientific Research Applications
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying cyclopropane chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and indene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-phenyl-
- Cycloprop[a]indene, 1,1-dichloro-1,1a,6,6a-tetrahydro-
- Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-
Uniqueness
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
58978-20-4 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
6,6-dimethyl-1a-phenyl-1,6a-dihydrocyclopropa[a]indene |
InChI |
InChI=1S/C18H18/c1-17(2)14-10-6-7-11-15(14)18(12-16(17)18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
PYMWCMXJOJEUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC2(C3=CC=CC=C31)C4=CC=CC=C4)C |
Origin of Product |
United States |
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